12-Chlorobenzo[b]acridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12-chlorobenzo[b]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCABFHWSAODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313417 | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125552-59-2 | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125552-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Chlorobenz[b]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Synthesis of Benzo[b]acridine Core Structures
The construction of the fundamental benzo[b]acridine skeleton is a prerequisite for the synthesis of its chlorinated derivatives. Several classical and modern methods have been developed to achieve this, each with its own advantages and limitations.
Condensation Reactions in Benzo[b]acridine Formation
Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the acridine (B1665455) core is no exception. These reactions typically involve the acid-catalyzed cyclization of diarylamine precursors.
The Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. slideshare.net This method can be adapted for the synthesis of benzo[b]acridines by using appropriately substituted naphthylamines. A plausible mechanism involves the initial acylation of the diarylamine, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the acridine ring system. uts.edu.au
Microwave irradiation has been employed to enhance the Bernthsen reaction, leading to shorter reaction times, increased yields, and a reduction in the amount of Lewis acid catalyst required, making the process more environmentally friendly. researchgate.netresearchgate.net For instance, the reaction of diarylamines with carboxylic acids can be efficiently carried out under solvent-free conditions using p-toluenesulfonic acid (p-TSA) as a catalyst with microwave assistance. researchgate.net
| Reactants | Catalyst | Conditions | Product | Reference |
| Diphenylamine, Benzoic Acid | Zinc Chloride | Heating | 9-Phenylacridine | uts.edu.au |
| Diarylamine, Carboxylic Acid | p-TSA | Microwave, Solvent-free | 9-Substituted Acridines | researchgate.net |
This table summarizes representative examples of Bernthsen-type reactions for acridine synthesis.
The Friedländer synthesis is a widely used method for the preparation of quinolines and, by extension, benzoacridines. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.orgnih.gov
Modifications of the Friedländer synthesis have been developed to improve yields and expand the substrate scope. For example, using indium(III) triflate as a catalyst under solvent-free conditions has been shown to be highly effective for the selective formation of quinoline (B57606) products. rsc.org An efficient sequential double-annulation strategy, involving a modified Friedländer annulation followed by a base-mediated benzannulation, has been developed for the synthesis of unsymmetrical acridines. rsc.org This approach allows for the regiodefined assembly of two aromatic rings from simple starting materials. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminobenzaldehyde | Ketone | Acid or Base | Quinoline | wikipedia.org |
| 2-Aminoarylketone | β-Ketoester | In(OTf)3, Solvent-free | Quinoline | rsc.org |
| 2-Aminoaryl Ketone | α-Methylene Carbonyl | Methylene (B1212753) Blue, Visible Light, Ethanol (B145695) | Polysubstituted Quinoline | nih.gov |
This table highlights different catalytic systems and reactants used in Friedländer-type syntheses.
Ullmann Coupling and Subsequent Cyclization Strategies for Benzo[b]acridine Derivatives
The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds, which is a key step in the synthesis of many acridine derivatives. rsc.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. rsc.orgnih.gov For the synthesis of benzo[b]acridines, this often entails the reaction of a substituted 2-chlorobenzoic acid with an aniline (B41778) derivative, followed by cyclization of the resulting N-arylanthranilic acid. rsc.orgnih.govmostwiedzy.pl
The cyclization of the intermediate diarylamine is commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). rsc.orgnih.govmostwiedzy.plnih.gov For instance, the synthesis of 6-chloroacridine precursors can be achieved through an Ullmann condensation of 2-chlorobenzoic acids with anilines, followed by cyclization with POCl₃. nih.gov This approach provides a modular route to a variety of substituted acridines. nih.gov
A domino reaction sequence involving an Ullmann Csp²-N coupling has been developed for the one-pot synthesis of fused hexacyclic heterocycles containing the acridine moiety, catalyzed by copper iodide (CuI) under ligand-free conditions. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Cyclization Agent | Product | Reference |
| 2-Chlorobenzoic Acid | Aniline | Copper | POCl₃ | 9-Chloroacridine (B74977) derivative | rsc.orgmostwiedzy.pl |
| 2-Chlorobenzoic Acid | Aniline | KI, Cu, K₂CO₃ | POCl₃ | 6-Chloroacridine precursor | nih.gov |
| 7-Aminoquinoline | Potassium 2,4-dichlorobenzoate | Cu bronze | POCl₃/PCl₅ | Pyrido[2,3-a]acridine | nih.gov |
This table illustrates the application of Ullmann coupling in the synthesis of acridine precursors.
Cascade and Annulation Reactions for Benzo[b]acridine Skeletons
Cascade and annulation reactions offer efficient and atom-economical routes to complex molecular architectures like benzo[b]acridines from simpler starting materials in a single operation. nih.gov These reactions often involve a sequence of bond-forming events, minimizing the need for isolation of intermediates.
A notable example is a regioselective three-component domino annulation for the synthesis of pyrazole-fused benzo[h]acridine derivatives. nih.gov This reaction proceeds by reacting aromatic aldehydes, indazol-5-amine, and 2-hydroxy-1,4-naphthoquinone (B1674593) under microwave irradiation without the need for strong acids or metal catalysts. nih.gov Another approach involves the iodine-promoted domino reaction of isatins with enaminones to afford functionalized tetracyclic pyrrolo[2,3,4-kl]acridine derivatives. researchgate.net
A "bridged annulation" methodology has been developed for the construction of 5,6-dihydro-4H-benzo[kl]acridines. nih.gov This involves the Michael addition of the conjugate base of 9-methyl-3,4-dihydroacridin-1(2H)-one to various α,β-unsaturated carbonyl or nitrile compounds. nih.gov Furthermore, a zinc-catalyzed C-H functionalization of naphthoquinone with 2-carbonyl-anilines provides a direct route to benzo[b]acridine-6,11-diones. acs.org
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Domino Annulation | Aromatic Aldehyde, Indazol-5-amine, 2-Hydroxy-1,4-naphthoquinone | Microwave, HOAc | Pyrazole-fused benzo[h]acridine | nih.gov |
| Bridged Annulation | 9-Methyl-3,4-dihydroacridin-1(2H)-one, α,β-Unsaturated Carbonyl/Nitrile | Mild, Room Temperature | 5,6-Dihydro-4H-benzo[kl]acridine | nih.gov |
| C-H Functionalization | Naphthoquinone, 2-Carbonyl-aniline | Zn(OTf)₂, HFIP | Benzo[b]acridine-6,11-dione | acs.org |
| Domino Reaction | Isatin, Enaminone | I₂, O₂ | Pyrrolo[2,3,4-kl]acridine | researchgate.net |
This table showcases various cascade and annulation strategies for constructing benzo[b]acridine skeletons.
Solvent-Free and Environmentally Conscious Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free reaction conditions, water as a solvent, and reusable catalysts. revistadechimie.roscielo.org.mxrsc.orgredalyc.org
One-pot, multi-component reactions under solvent-free conditions are particularly attractive. For instance, the synthesis of benzo[c]acridine derivatives has been achieved through a three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone using a sulfonic acid-functionalized SBA-15 nanoporous catalyst. scielo.org.mxredalyc.org This method offers excellent yields, short reaction times, and easy work-up. scielo.org.mxredalyc.org Similarly, N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] has been used as a reusable catalyst for the solvent-free synthesis of benzo[c]acridines. sid.ir
Microwave-assisted synthesis in water has also been explored. A one-pot, multi-component synthesis of acridine derivatives has been developed using a Co/C catalyst derived from rice husks in water under microwave irradiation. rsc.orgrsc.org This method significantly reduces reaction times and utilizes an eco-friendly solvent. rsc.orgrsc.org
| Reaction Type | Catalyst | Solvent/Conditions | Product Type | Reference |
| Three-component condensation | SBA-Pr-SO₃H | Solvent-free, 140 °C | Benzo[c]acridine derivative | scielo.org.mxredalyc.org |
| Three-component condensation | BNBTS | Solvent-free, 90 °C | Benzo[c]acridine derivative | sid.ir |
| One-pot, multi-component | Co/C from rice husks | Water, Microwave | Acridine derivative | rsc.orgrsc.org |
| Three-component reaction | Per-6-amino-β-cyclodextrin | Solvent-free | 2-Amino-4H-benzo[b]pyran | acs.org |
This table presents environmentally conscious approaches for the synthesis of acridine and related heterocyclic systems.
Targeted Synthesis of 12-Chlorobenzo[b]acridine
The construction of the this compound scaffold is typically achieved through a multi-step process that involves the initial formation of a benzo[b]acridone precursor, followed by a targeted chlorination reaction.
Precursor Design and Halogenation Strategies
The primary route to the core structure involves the synthesis of the corresponding benzo[b]acridin-12(7H)-one. A common and established method for this is the Bernthsen acridine synthesis or a related cyclization reaction. The key precursors are typically an appropriately substituted N-arylanthranilic acid or the components to form it in situ. For benzo[b]acridone, this involves the condensation of 2-naphthylamine (B18577) with 2-chlorobenzoic acid through an Ullmann condensation, followed by a cyclization step. nih.govrsc.org
The general pathway involves:
Ullmann Condensation: Reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with an aniline derivative (in this case, 2-naphthylamine). mdpi.comnih.gov This reaction is typically catalyzed by copper powder in the presence of a base like potassium carbonate. mdpi.com This step forms the N-aryl-anthranilic acid intermediate.
Cyclization: The resulting N-(naphthalen-2-yl)anthranilic acid is then cyclized to form the benzo[b]acridin-12(7H)-one. This is an intramolecular Friedel-Crafts acylation, which is commonly achieved by heating the acid precursor in a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). nih.govmdpi.comnih.gov
Once the benzo[b]acridin-12(7H)-one precursor is obtained, the crucial halogenation step is performed to introduce the chlorine atom at the 12-position. The ketone group of the acridone (B373769) is converted into a reactive chloro group. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). mdpi.cominternationalscholarsjournals.com Heating the acridone in refluxing thionyl chloride quantitatively converts it to this compound. internationalscholarsjournals.com Phosphorus oxychloride (POCl₃) can also be used for this chlorination step. rsc.org
Optimized Reaction Conditions and Yield Enhancement
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of benzo[a]acridone precursors, a closely related isomer family. rasayanjournal.co.in For instance, the cyclization of N-phenylanthranilic acids in PPA can be completed in minutes under microwave irradiation with yields often exceeding 80-90%. rasayanjournal.co.in
Solvent-free conditions have also been explored for the synthesis of related acridine derivatives, offering benefits such as reduced pollution and lower costs. sid.ir The use of specific catalysts in the Ullmann condensation, such as cupric acetate, has also been documented. internationalscholarsjournals.com
The table below summarizes typical reaction conditions found in the synthesis of acridone and chloroacridine compounds.
| Reaction Step | Reagents & Catalysts | Solvent | Temperature & Time | Typical Yield | Reference |
| Ullmann Condensation | 2-chlorobenzoic acid, aniline derivative, K₂CO₃, Copper powder | DMF | Reflux, 8 h | 55-75% | mdpi.com |
| Acridone Cyclization | N-phenylanthranilic acid, Polyphosphoric Acid (PPA) | None | 100 °C, 3 h | 70-80% | mdpi.com |
| Acridone Cyclization (Microwave) | N-phenylanthranilic acid derivative, PPA | None | Microwave, 9-12 min | 81-91% | rasayanjournal.co.in |
| Chlorination | Acridone, Thionyl Chloride (SOCl₂), DMF (cat.) | None | Reflux, 2 h | Not specified | mdpi.com |
| Chlorination | Acridonic acid, Thionyl Chloride (SOCl₂) | None | Heating | High | internationalscholarsjournals.com |
| Acridone Cyclization | 2,2'-iminodibenzoic acid, POCl₃ | None | 140 °C, 1 h | Not specified | nih.gov |
Derivatization and Functionalization Strategies at the 12-Position and Peripheral Sites
The chlorine atom at the 12-position of the benzo[b]acridine ring is a key functional group, rendering the position highly susceptible to nucleophilic substitution. This allows for extensive derivatization and the introduction of a wide array of functionalities.
Electrophilic and Nucleophilic Substitution Reactions
The 12-position of this compound is highly electrophilic. The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is the most common strategy for functionalizing this position. A wide range of nucleophiles can be employed to displace the chloride, including:
Amines: Reaction with primary or secondary amines (aliphatic or aromatic) readily yields 12-amino-substituted benzo[b]acridines. These reactions are often carried out by heating the chloroacridine with the desired amine in a solvent like dioxane or phenol (B47542). nih.govinternationalscholarsjournals.com
Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form 12-alkoxy or 12-aryloxy ethers. For example, reacting a 9-chloroacridine with phenol at elevated temperatures produces the corresponding 9-phenoxyacridine. internationalscholarsjournals.com
Thiols: Thiolates can be used to introduce sulfur-containing moieties, forming 12-thioether derivatives.
Electrophilic substitution reactions, in contrast, occur on the electron-rich peripheral aromatic rings (the benzene (B151609) and naphthalene (B1677914) portions). The directing effects of the fused ring system and any existing substituents will determine the position of substitution (e.g., nitration, halogenation, sulfonation). thieme-connect.com For instance, chlorosulfonic acid can lead to sulfonation at the 1- and 8-positions of the parent acridine ring. thieme-connect.com
Coupling Reactions for Structural Diversification
Modern cross-coupling reactions provide powerful tools for the structural diversification of the benzo[b]acridine skeleton. While the peripheral C-H or C-halogen bonds can be functionalized, the 12-chloro group is also a suitable handle for certain coupling reactions.
Palladium-Catalyzed Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination can be employed. For example, palladium catalysts can be used for C-H arylation, allowing the formation of C-C bonds between the acridine core and other aromatic systems. sci-hub.se Palladium-catalyzed domino reactions involving amination followed by intramolecular C-H arylation have been used to construct complex fused acridine systems. researchgate.net
Copper-Catalyzed Coupling: Copper catalysis is fundamental to the Ullmann reaction used in the precursor synthesis but can also be applied in derivatization steps, for instance, in C-O or C-S bond formation.
These coupling strategies allow for the attachment of various aryl, alkyl, or vinyl groups, significantly expanding the structural diversity of the benzo[b]acridine library.
Introduction of Heteroatom-Containing Moieties
The introduction of moieties containing nitrogen, oxygen, or sulfur is most readily achieved via nucleophilic substitution at the 12-position.
Nitrogen Moieties: As mentioned, a vast array of nitrogen-containing side chains, such as alkylamines, polyamines, and amino acids, can be introduced by reacting this compound with the appropriate amine. nih.govinternationalscholarsjournals.com This is a cornerstone of medicinal chemistry efforts to modulate the DNA-binding and biological properties of acridine derivatives.
Oxygen Moieties: The synthesis of 12-phenoxy or 12-methoxy derivatives is achieved by reacting the chloro precursor with phenol or sodium methoxide, respectively. nih.govinternationalscholarsjournals.com This can alter the electronic properties and solubility of the compound.
Sulfur Moieties: The introduction of sulfur can be accomplished by reacting the chloroacridine with a thiol or a thiol-generating reagent. For example, sodium ethanethiolate has been used to deprotect methoxy (B1213986) groups on acridine conjugates, demonstrating the utility of sulfur nucleophiles in this chemical space. internationalscholarsjournals.com Additionally, photocatalytic methods have been developed for C-S bond formation, which could potentially be adapted for acridine systems. nih.gov
Strategies for Ring Annulation and Extension
The synthesis of the benzo[b]acridine framework, a tetracyclic system, is achieved through various ring annulation strategies that construct the final pyridine (B92270) ring onto a pre-existing naphthalene or quinoline core. These methods range from classical condensation reactions under harsh conditions to modern, highly efficient catalyzed processes. The subsequent introduction of a chlorine atom at the C-12 position is a critical step, often accomplished by converting an intermediate acridone into the target chloro derivative.
Classical Condensation Reactions
Traditional methods for constructing the acridine skeleton, which can be adapted for its benzo analogues, include the Bernthsen and Friedländer syntheses.
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200–270 °C). wikipedia.org To form a benzo[b]acridine, N-phenyl-2-naphthylamine serves as the diarylamine precursor. rsc.org While historically significant, the reaction requires harsh conditions and may result in low yields. wikipedia.org The use of polyphosphoric acid can lower the required temperature, but often with a further decrease in yield. wikipedia.org For example, heating N-phenyl-2-naphthylamine with pivalic acid and zinc chloride has been shown to yield the parent benzo[a]acridine, demonstrating the feasibility of this reaction for forming the benzacridine core, albeit sometimes with rearrangements or unexpected products. rsc.org
Friedländer Annulation: The Friedländer synthesis is a versatile method for preparing quinolines and their fused analogues by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene group (-CH2-CO-). wikipedia.orgresearchgate.net The reaction is typically catalyzed by acids or bases. wikipedia.orgresearchgate.net For the synthesis of benzo[b]acridine derivatives, this strategy can be employed by condensing a naphthalene-based component with a benzene-based component. Optically active benzo[b]acridine derivatives have been prepared via Friedländer annulation from 2-oxodecalone-4a-carboxylates, showcasing its utility in building complex, functionalized systems. epa.gov
Ullmann Condensation and Subsequent Cyclization
A highly versatile and widely employed strategy for the synthesis of this compound involves a two-stage process: an initial Ullmann condensation followed by a cyclization-chlorination step. This approach offers greater control and often higher yields compared to classical one-pot condensations.
Formation of N-(Naphthyl)anthranilic Acid: The first stage is a copper-catalyzed Ullmann condensation. jocpr.comorganic-chemistry.org This reaction typically couples a 2-halobenzoic acid with a naphthylamine or, conversely, an aminobenzoic acid with a halonaphthalene. jocpr.comrsc.org For the synthesis of the benzo[b]acridine precursor, 2-chlorobenzoic acid is condensed with 2-naphthylamine in the presence of a copper catalyst and a base like potassium carbonate to yield N-(2-naphthyl)anthranilic acid. rsc.orgnih.gov
Cyclization to Benzo[b]acridone and Chlorination: The N-(2-naphthyl)anthranilic acid intermediate is then cyclized. This ring closure can be induced by strong acids like polyphosphoric acid (PPA) or sulfuric acid to form benzo[b]acridin-12(7H)-one. jocpr.comrsc.org More directly, the target this compound is often obtained by treating the N-(2-naphthyl)anthranilic acid directly with a dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl3). rsc.orgnih.govpharmaguideline.comindexcopernicus.com Refluxing the intermediate acid in POCl3 facilitates both the electrophilic cyclization to the acridone and its immediate conversion to the 12-chloro derivative. rsc.orgnih.govrsc.org This one-pot cyclization-chlorination is an efficient and common final step in the synthesis of chloroacridine compounds. nih.govacs.orgresearchgate.net
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Intermediate/Product | Reference(s) |
| N-phenyl-2-naphthylamine | Carboxylic Acid | Zinc Chloride | Benzo[a]acridine | rsc.org |
| 2-Chlorobenzoic acid | 2-Naphthylamine | Cu, K2CO3 | N-(2-naphthyl)anthranilic acid | rsc.orgnih.gov |
| N-(2-naphthyl)anthranilic acid | POCl3 | N/A | This compound | rsc.orgnih.gov |
Intramolecular Cycloaddition Strategies
Modern synthetic chemistry has introduced more sophisticated methods for ring annulation, including pericyclic reactions that can build the core structure with high stereoselectivity.
Intramolecular [4+2] Cycloaddition of Ketenimines: This approach involves the thermal, intramolecular Diels-Alder reaction of specifically designed ketenimines. For instance, N-[2-(2-propenyl)phenyl]-C,C-diphenyl ketenimines can undergo cyclization to produce 5,11,11a,12-tetrahydrobenz[b]acridines. These intermediates are then aromatized to the final benz[b]acridine through oxidation, for example, using a palladium-on-carbon (Pd/C) catalyst. researchgate.net
Aza-Diels-Alder of Hydrazones: Another strategy involves the intramolecular aza-Diels-Alder cycloaddition of an α,β-unsaturated hydrazone tethered to a quinone. This reaction has been shown to yield benzo[b]acridine-6,11-diones, which are oxidized precursors to the fully aromatic benzo[b]acridine system. capes.gov.brrsc.org
These cycloaddition methods represent advanced pathways for constructing the tetracyclic framework, often proceeding under milder conditions than classical condensation reactions.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for 12-Chlorobenzo[b]acridine and Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum for this compound would be expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the fused benzene (B151609) and quinoline (B57606) ring systems would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the anisotropic effects of the fused aromatic rings. Protons closer to the nitrogen atom or in sterically hindered positions would likely appear at a lower field (higher ppm). A detailed analysis using 2D NMR techniques like COSY would be necessary to assign each specific proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the 17 carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 110-150 ppm. The carbon atom directly bonded to the chlorine (C-12) would be significantly affected, its chemical shift being a key indicator of the substituent's position. Quaternary carbons (those without attached protons) would generally show weaker signals and would be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Heteronuclear NMR Techniques (e.g., ¹¹B, ¹⁹F NMR for specific derivatives)
For this compound itself, heteronuclear NMR beyond ¹H and ¹³C is not standard. However, for analogs containing elements like boron or fluorine, techniques such as ¹¹B NMR or ¹⁹F NMR would be essential. For instance, a fluoro-substituted analog would have a ¹⁹F NMR spectrum providing direct information about the chemical environment around the fluorine atom. These techniques are not applicable to the specified chloro-derivative.
Vibrational Spectroscopy: Infrared (IR) Studies
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
C-Cl stretching: A strong band in the fingerprint region, generally between 800 and 600 cm⁻¹, which would be indicative of the chloro-substituent.
C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, the pattern of which can sometimes help determine the substitution pattern on the aromatic rings.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Acridine (B1665455) and its benzo-fused derivatives are known to be strong chromophores. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show multiple absorption bands characteristic of π-π* transitions within the extended aromatic system. Research on other acridine derivatives shows significant absorption in the 350-450 nm range is typical for the π-electron energy levels of the acridine ring system. The addition of the benzo[b] fusion and the chloro-substituent would be expected to cause shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption maxima compared to the parent acridine molecule.
Without access to published experimental data, the specific peak locations, coupling constants, and absorption maxima for this compound remain undetermined.
Fluorescence Properties and Quantum Yields
The fluorescence characteristics of benzo[b]acridine derivatives are influenced by their structural features and the surrounding environment. While specific data for this compound is not extensively detailed in the available literature, studies on analogous compounds, such as 9-chloro-tetrahydroacridine derivatives, provide valuable insights into their photophysical behavior. beilstein-journals.org These compounds are noted for exhibiting prominent blue fluorescence. beilstein-journals.org
The investigation of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives in dichloromethane (B109758) revealed that their absorption and emission properties are dependent on the substituents on the arylethynyl groups. beilstein-journals.org For instance, the parent compound with an unsubstituted arylethynyl group displays emission peaks at 386 nm and 400 nm. beilstein-journals.org The introduction of an electron-donating methoxy (B1213986) group results in a significant bathochromic (red) shift of about 40 nm in the emission spectrum. beilstein-journals.org In contrast, electron-withdrawing groups like fluorine or trifluoromethyl substituents cause minimal shifts compared to the unsubstituted derivative. beilstein-journals.org
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For many acridine dyes, the quantum yield and fluorescence lifetime are known to be affected by interactions with other molecules, such as DNA. capes.gov.brexlibrisgroup.com For the studied 9-chloro-tetrahydroacridine derivatives, the quantum yields were determined in dichloromethane. beilstein-journals.org The specific values vary based on the substitution pattern, as detailed in the table below.
Table 1: Photophysical Data for Selected 9-Chloro-tetrahydroacridine Derivatives in Dichloromethane
| Compound | Substituent | Emission Maxima (λem) [nm] | Fluorescence Quantum Yield (Φf) |
| 4a | H | 386, 400 | 0.45 |
| 4b | CH₃ | 396, 410 | 0.48 |
| 4e | F | 385, 400 | 0.42 |
| 4g | OCH₃ | 426, 442 | 0.55 |
Data extracted from a study on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives and is presented for illustrative purposes. beilstein-journals.org
Solvatochromic Effects on Spectral Behavior
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which is observable as a shift in the absorption and emission spectra. sciencepublishinggroup.comsciencepublishinggroup.com This phenomenon is highly dependent on the polarity of the solvent and the nature of the solute-solvent interactions. sphinxsai.com For acridine and its derivatives, changes in solvent polarity can significantly affect the position, intensity, and shape of the electronic absorption bands. sphinxsai.comnih.gov
Generally, π-π* transitions in acridine derivatives experience a bathochromic (red) shift as the polarity of the solvent increases. sphinxsai.com This indicates that the excited state has a higher dipole moment than the ground state and is thus stabilized to a greater extent by polar solvents. sphinxsai.com An acridine derivative of pyrene, for example, demonstrated a pronounced solvatochromic red-shift of 113 nm in its emission spectrum when the solvent was changed from the nonpolar n-hexane to the highly polar dimethyl sulfoxide (B87167) (DMSO). nih.gov
While a specific solvatochromic study on this compound is not available, the behavior of the parent acridine molecule across a range of solvents provides a strong indication of the expected effects. The absorption and fluorescence spectra of acridine have been investigated in solvents with varying polarities, from nonpolar carbon tetrachloride to polar protic and aprotic solvents. sphinxsai.com
Table 2: Spectral Data for Acridine in Various Solvents
| Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] |
| Carbon Tetrachloride | 383 | 405 |
| Dichloromethane | 385 | 412 |
| Acetonitrile | 384 | 413 |
| Propan-2-ol | 385 | 425 |
| Ethanol | 384 | 427 |
| Methanol | 384 | 430 |
| N,N-Dimethylformamide (DMF) | 386 | 423 |
Data derived from a solvatochromic investigation of acridine and is presented to illustrate the typical behavior of the acridine core. sphinxsai.com
These data show a clear trend where the emission maximum of acridine shifts to longer wavelengths (a red shift) in more polar and particularly in polar protic solvents (alcohols), which can form hydrogen bonds. sphinxsai.com It is reasonable to expect that this compound would exhibit similar solvatochromic behavior due to its core acridine structure.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition with a high degree of confidence. chemrxiv.org For this compound, with a molecular formula of C₁₇H₁₀ClN, HRMS is crucial for confirming its identity. bldpharm.comguidechem.com
The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to two molecular ion peaks separated by two mass units, with a relative intensity ratio of roughly 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.
The theoretical exact masses for the molecular ion of this compound and its common adducts can be calculated and are presented in the table below.
Table 3: Calculated Exact Masses for this compound (C₁₇H₁₀ClN) Isotopologues and Adducts
| Ion Species | Formula | Isotope | Theoretical m/z |
| [M]⁺ | [C₁₇H₁₀³⁵ClN]⁺ | ³⁵Cl | 263.0502 |
| [M+2]⁺ | [C₁₇H₁₀³⁷ClN]⁺ | ³⁷Cl | 265.0472 |
| [M+H]⁺ | [C₁₇H₁₁³⁵ClN]⁺ | ³⁵Cl | 264.0580 |
| [M+H+2]⁺ | [C₁₇H₁₁³⁷ClN]⁺ | ³⁷Cl | 266.0551 |
| [M+Na]⁺ | [C₁₇H₁₀³⁵ClNNa]⁺ | ³⁵Cl | 286.0399 |
| [M+Na+2]⁺ | [C₁₇H₁₀³⁷ClNNa]⁺ | ³⁷Cl | 288.0370 |
While a specific fragmentation pattern for this compound is not documented in the provided search results, general fragmentation pathways for aromatic heterocyclic compounds involve the cleavage of substituent groups and the fragmentation of the ring system. Plausible fragmentation could involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl), followed by further decomposition of the benzo[b]acridine core.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a compound's physical and chemical properties.
A search of the available literature did not yield a specific crystal structure determination for this compound. However, crystallographic studies on related acridine compounds can provide an example of the structural data that would be obtained. For instance, a cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) has been analyzed. nih.gov
The study revealed that the cocrystal belongs to the noncentrosymmetric P2₁ monoclinic space group. nih.gov The crystal packing is stabilized by a network of intermolecular interactions, including strong O–H···N hydrogen bonds between the aldehyde and acridine molecules, as well as various π–π stacking and C–H···π interactions. nih.gov
Table 4: Illustrative Crystal Data for an Acridine Cocrystal (bis(Acridine)–2,4-Dihydroxybenzaldehyde)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value not specified |
| b (Å) | Value not specified |
| c (Å) | Value not specified |
| α (°) | 90 |
| β (°) | Value not specified |
| γ (°) | 90 |
| Volume (ų) | Value not specified |
| Z (molecules/unit cell) | Value not specified |
Data from a study on a cocrystal containing the acridine moiety, presented for illustrative purposes. nih.gov
Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to reveal a planar benzo[b]acridine core, with the chlorine atom situated in the plane of the aromatic system. The crystal packing would likely be dominated by π–π stacking interactions between the flat aromatic rings and potentially weak C–H···Cl or C–H···N hydrogen bonds.
Resonance Light Scattering (RLS) Spectroscopy in Aggregation Studies
Resonance Light Scattering (RLS) is a spectroscopic technique that is particularly sensitive to the formation of molecular aggregates. nih.gov When chromophores aggregate, their electronic interactions can lead to a significant enhancement of light scattering at wavelengths corresponding to their absorption bands. nih.gov This makes RLS a powerful tool for detecting the onset of aggregation and studying the structure of the resulting assemblies.
The planarity of the acridine core makes these molecules prone to aggregation through π–π stacking. nih.govresearchgate.net Studies have utilized this property, showing that planar acridine derivatives can effectively interact with and inhibit the amyloid aggregation of proteins like lysozyme. nih.govresearchgate.net The formation of these aggregates can be monitored using techniques such as Thioflavin T fluorescence assays and electron microscopy. nih.gov
While no specific RLS studies on the aggregation of this compound were found, the technique has been successfully applied to other acridine derivatives. For example, the interaction between acridine yellow and adenosine (B11128) disodium (B8443419) triphosphate (ATP) was shown to form ion-association aggregates, leading to a dramatic enhancement of the RLS signal at 325 nm. nih.gov This enhancement was proportional to the concentration of ATP, demonstrating the sensitivity of RLS in monitoring aggregation processes. nih.gov Given its planar aromatic structure, it is plausible that this compound could form aggregates in solution, a phenomenon that could be effectively investigated using RLS spectroscopy.
Computational and Theoretical Investigations of 12 Chlorobenzo B Acridine
Electronic Structure and Molecular Orbital Theory
Investigations into the electronic structure of a molecule like 12-Chlorobenzo[b]acridine would typically involve sophisticated computational methods to understand its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) Calculations on Ground and Excited States
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into the geometry of its ground and excited states, as well as its vibrational frequencies and electronic transitions. Such calculations are crucial for predicting the behavior of the molecule in various chemical environments. However, specific DFT studies on this compound are not available in the reviewed literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For this compound, this analysis would help in understanding its potential as an electron donor or acceptor in chemical reactions. No specific HOMO-LUMO analysis for this compound has been reported.
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential surface of a molecule provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, mapping the electrostatic potential would reveal the regions of positive and negative charge, offering insights into its intermolecular interactions and reactivity patterns. This information is valuable for designing new synthetic routes and understanding its biological activity. Unfortunately, no studies on the electrostatic potential surface of this compound were found.
Reaction Mechanism and Kinetic Studies
Understanding the reaction mechanisms and kinetics is fundamental for the synthesis and application of chemical compounds. Computational modeling can provide detailed insights into reaction pathways and the stability of intermediates and transition states.
Transition State Analysis for Key Synthetic Steps
Transition state theory is used to calculate the reaction rates of elementary chemical reactions. By identifying and characterizing the transition state structures for the key synthetic steps leading to this compound, it would be possible to understand the reaction mechanism in detail and optimize the reaction conditions for higher yields. Such an analysis would be instrumental for the efficient synthesis of this compound and its derivatives. No specific transition state analyses for the synthesis of this compound have been published.
Hydrolytic Stability and Degradation Pathway Modeling
Modeling the hydrolytic stability and degradation pathways of this compound is important for assessing its environmental fate and persistence. Computational studies could predict the most likely sites for hydrolytic attack and elucidate the mechanism of its degradation. This information is crucial for evaluating its potential as a persistent organic pollutant and for developing strategies for its remediation. There is currently no available research on the computational modeling of the hydrolytic stability of this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: Conformational analysis of a molecule involves identifying its preferred three-dimensional shapes, or conformers, and their relative energies. For this compound, which possesses a rigid, fused-ring system, the scope of conformational analysis is limited. The molecule has zero rotatable bonds, meaning its fundamental shape is largely fixed. guidechem.com The primary focus of a conformational analysis would be to determine the planarity of the aromatic system and the orientation of the chlorine substituent relative to the benzo[b]acridine core. Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to find the molecule's minimum energy geometry.
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in various environments, such as in a solvent or interacting with biological macromolecules. nih.gov These simulations would track the trajectory of the molecule, revealing how it interacts with surrounding molecules, its solubility characteristics, and its dynamic stability. Such simulations are crucial for understanding how the molecule might behave in a biological system, for example, when intercalating with DNA. nih.gov
Structure-Property Relationships through Computational Modeling
Computational modeling is a powerful tool for establishing relationships between a molecule's structure and its physical and chemical properties.
Theoretical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental data. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) would be used to predict its electronic absorption (UV-Vis) spectrum. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are characteristic of the molecule's extended π-conjugated system. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental spectral bands to specific molecular vibrations, such as C-C, C-H, C-N, and C-Cl stretching and bending modes. nih.gov
Table 1: Predicted Spectroscopic Data (Hypothetical) This table is illustrative of the type of data that would be generated from computational studies.
| Spectroscopic Parameter | Predicted Value | Computational Method |
|---|---|---|
| λmax (UV-Vis) | 350-450 nm | TD-DFT/B3LYP/6-31G(d) |
| Major IR Frequencies | 1600-1400 cm⁻¹ (Aromatic C=C/C=N stretch) | DFT/B3LYP/6-31G(d) |
Conceptual DFT provides a framework for quantifying the chemical reactivity and stability of a molecule through various descriptors. nih.gov These are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to predict the general reactive behavior of the molecule. researchgate.net For instance, a high electrophilicity index would suggest the molecule is a good electron acceptor.
Table 2: Calculated Reactivity Descriptors (Illustrative) This table illustrates the kind of data derived from DFT calculations to assess chemical reactivity.
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. |
| Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | μ²/2η (where μ is chemical potential) | Quantifies electron-accepting capability. |
Computational studies on related dibenzoacridines have shown that substituent effects, such as the placement of a chlorine atom, can significantly influence carbocation stability and, by extension, the molecule's reactivity. nih.gov
The large, planar aromatic surface of this compound suggests that its intermolecular interactions are dominated by non-covalent forces.
π-π Stacking: Like other polycyclic aromatic systems, this compound is expected to form π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or offset manner. nih.govresearchgate.net Computational methods can be used to calculate the geometry and binding energy of these stacked dimers, which are crucial for understanding crystal packing and interactions with biomolecules like DNA. nih.gov
Hydrogen Bonding: The basic nitrogen atom in the acridine (B1665455) ring system can act as a hydrogen bond acceptor. guidechem.com While this compound itself does not have hydrogen bond donors, it can form hydrogen bonds with donor molecules (e.g., water, amino acid residues). nih.govnih.gov Quantum chemical calculations can model these interactions and determine their strength and geometric preferences. The chlorine atom, with its electron-rich belt, could also potentially participate in weak interactions. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
Chemical Reactivity and Transformation Pathways
Oxidation and Reduction Reactions
The fused aromatic structure of 12-Chlorobenzo[b]acridine can undergo both oxidation and reduction under appropriate conditions, typically involving the central acridine (B1665455) ring system.
Oxidation: While specific studies on this compound are limited, the reactivity of the parent acridine nucleus suggests likely pathways. Oxidation of acridines with strong oxidizing agents can lead to two primary outcomes. Mild oxidation, for instance with dichromate in acetic acid, typically results in the formation of the corresponding acridone (B373769). pharmaguideline.comptfarm.pl In the case of this compound, this would yield a benzo[b]acridone derivative. More aggressive oxidation, such as with potassium permanganate (B83412) in an alkaline medium, can cause oxidative cleavage of the rings, leading to the formation of quinoline-dicarboxylic acids. pharmaguideline.comptfarm.plwikipedia.org The nitrogen atom itself can also be oxidized by reagents like peroxymonosulfuric acid to form an N-oxide. wikipedia.org
Reduction: The acridine core is susceptible to reduction. Catalytic hydrogenation can selectively reduce the benzene (B151609) rings, while chemical reduction using agents like zinc dust in hydrochloric acid preferentially reduces the central pyridine (B92270) ring, yielding a 9,10-dihydroacridine. pharmaguideline.comslideshare.netyoutube.com For this compound, this would result in the formation of 12-Chloro-10,12-dihydrobenzo[b]acridine. This transformation disrupts the aromaticity of the central ring, altering the molecule's electronic and photophysical properties.
| Reaction Type | Reagent(s) | Expected Product Class |
|---|---|---|
| Mild Oxidation | Sodium Dichromate / Acetic Acid | Benzo[b]acridone derivative |
| Strong Oxidation | Potassium Permanganate (alkaline) | Quinoline-dicarboxylic acid derivative |
| N-Oxidation | Peroxy acids | Benzo[b]acridine-N-oxide |
| Reduction | Zinc / Hydrochloric Acid | Dihydrobenzo[b]acridine derivative |
Nucleophilic and Electrophilic Reactions at Activated Positions
The electronic distribution in the benzo[b]acridine ring system creates distinct regions of reactivity for nucleophilic and electrophilic attack.
Nucleophilic Reactions: The C12 position of this compound is analogous to the C9 position of acridine, which is known to be highly electron-deficient due to the para-relationship with the ring nitrogen. thieme-connect.com This makes it the primary site for nucleophilic attack. The chlorine atom at this position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can displace the chloride, providing a versatile route to a range of 12-substituted benzo[b]acridine derivatives. researchgate.net For example, reaction with amines would yield amino-benzo[b]acridines, while reaction with alkoxides would produce alkoxy-benzo[b]acridines.
Electrophilic Reactions: Electrophilic substitution reactions, such as nitration or sulfonation, are expected to occur on the electron-rich carbocyclic rings (the benzo and phenyl portions of the acridine core) rather than the electron-poor central ring. pharmaguideline.com The precise location of substitution would be directed by the existing ring structure and the chloro-substituent, though classical electrophilic substitutions on the parent acridine ring are often not highly regioselective. thieme-connect.com
| Reaction Type | Primary Activated Position(s) | Typical Reagents | Expected Outcome |
|---|---|---|---|
| Nucleophilic Substitution | C12 | Amines, Alkoxides, Cyanide | Displacement of the chloro group |
| Electrophilic Substitution | Carbocyclic Rings | HNO₃/H₂SO₄, Oleum | Addition of nitro or sulfonic acid groups to the outer rings |
Photochemical Reactions and Photocatalytic Behavior
The extended π-conjugated system of the benzo[b]acridine moiety imparts significant photophysical properties. Acridine derivatives are well-known for their fluorescence and are used as dyes and photosensitizers. mdpi.com Upon absorption of UV or visible light, the molecule is promoted to an excited state, from which it can undergo various photochemical transformations or transfer its energy.
Acridine-based compounds can participate in photooxidation processes. nih.gov For instance, certain derivatives have been synthesized to act as photochemical sources of hydroxyl radicals upon UVA irradiation. nih.gov Furthermore, the acridine nucleus can be incorporated as a ligand into metal complexes that exhibit photocatalytic activity. These complexes can absorb visible light, initiating metal-to-ligand charge transfer (MLCT) states that drive catalytic cycles for organic transformations. acs.org Therefore, this compound is expected to be a photoactive compound, capable of acting as a photosensitizer or as a key component in photocatalytic systems.
Thermal Decomposition and Stability Profiles
The thermal stability of chlorinated aromatic heterocycles like this compound is a critical parameter for its handling and application. The stability is generally assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). TGA measures the mass loss of a sample as a function of temperature, identifying the onset temperature of decomposition.
Complexation Chemistry and Coordination with Metal Centers
The nitrogen atom in the acridine ring of this compound possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers. The acridine moiety has been successfully used as a ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including ruthenium, platinum, copper, and cobalt. acs.orgacs.orgnih.gov
The acridine unit can function as a simple monodentate ligand through its nitrogen atom. More commonly, it is incorporated into larger pincer or tridentate ligand frameworks, where it provides a rigid, planar scaffold. acs.orgacs.org The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, with applications in areas such as photocatalysis and materials science. mdpi.comacs.org The coordination of a metal to the benzo[b]acridine core would significantly alter its electronic structure, influencing its reactivity and spectroscopic signature.
Advanced Materials and Chemical Applications
Applications in Dye Chemistry and Pigmentation Technologies
Acridine-based compounds have a historical significance in the development of synthetic dyes. The planar, aromatic structure of the acridine (B1665455) core is a potent chromophore, and substitutions on this framework can be used to tune the color and performance properties of the resulting dye. The introduction of a chlorine atom, as in 12-Chlorobenzo[b]acridine, can influence the molecule's absorption and emission spectra.
The chloro-substituent can affect the dye's properties in several ways:
Bathochromic or Hypsochromic Shifts: The chlorine atom, being an electron-withdrawing group, can alter the energy levels of the molecular orbitals. This can lead to a shift in the absorption maximum to longer (bathochromic) or shorter (hypsochromic) wavelengths, thereby changing the perceived color of the dye.
Enhanced Photostability: In some cases, halogen substitution can enhance the photostability of organic dyes, making them more resistant to degradation upon exposure to light.
Solubility and Mordanting: The presence of a chlorine atom can also modify the solubility of the dye in different solvents and its affinity for various substrates, which is a crucial aspect of dyeing and pigmentation processes.
Fluorescent Probes and Luminescent Materials for Chemical Sensing and Imaging (Non-Biological)
The inherent fluorescence of the acridine nucleus makes it an excellent scaffold for the development of fluorescent probes and luminescent materials. These materials can be designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—in response to specific chemical or physical stimuli. The introduction of a chlorine atom can fine-tune these fluorescent responses.
Derivatives of acridine have been successfully employed as fluorescent probes for sensing various parameters, including solvent polarity and viscosity. rsc.org For example, probes based on 9-acridine carboxaldehyde have been shown to exhibit a red-shift in their emission wavelength with increasing solvent polarity. rsc.org The electron-withdrawing nature of the chlorine atom in this compound could enhance its sensitivity to the local environment, making it a candidate for similar sensing applications.
The quenching of fluorescence is another mechanism utilized in chemical sensing. For instance, the fluorescence of certain acridine derivatives can be quenched upon interaction with other molecules, a principle that has been used to study their binding with proteins like human serum albumin. nih.gov Halogenated acridine derivatives could be designed to exhibit selective fluorescence quenching in the presence of specific analytes.
Below is a table illustrating the fluorescence properties of some acridine derivatives in different solvents, showcasing their sensitivity to the environment.
| Acridine Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |
| Acridine-dicyanoisophorone | Dioxane | 430 | 553 | 0.5 |
| Acridine-dicyanoisophorone | Acetonitrile | 430 | 580 | 15.2 |
| Acridine-dicyanoisophorone | Methanol | 430 | 594 | 35.6 |
Data adapted from studies on polarity-sensitive acridine-based probes. rsc.org
Advanced Materials for Optoelectronics and Photonics (e.g., Laser Technology)
The photophysical properties of acridine derivatives also make them promising candidates for applications in optoelectronics and photonics. Their ability to absorb and emit light efficiently is a key requirement for materials used in devices such as organic light-emitting diodes (OLEDs) and lasers.
In the context of OLEDs, carbazole (B46965) derivatives, which are structurally related to benzo[b]acridines, are utilized for their intense blue luminescence and good hole-transporting properties. nih.gov The introduction of halogen substituents can be a strategy to modify the electronic properties and improve the performance of these materials. While specific research on this compound in optoelectronic devices is limited, its rigid, planar structure and potential for high fluorescence quantum yield are desirable characteristics.
In laser technology, organic dyes are used as the gain medium in dye lasers. The spectral range of the laser emission is determined by the absorption and fluorescence spectra of the dye. The tunability of the photophysical properties of acridine derivatives through substitutions like chlorination could allow for the development of new laser dyes with specific emission wavelengths.
Corrosion Inhibition Mechanisms and Performance
Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and aromatic rings are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both the anodic and cathodic reactions of corrosion.
The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor:
Nitrogen Heteroatom: The nitrogen atom in the acridine ring can coordinate with metal ions on the surface.
Aromatic Rings: The extensive π-system of the benzo[b]acridine core allows for strong adsorption onto the metal surface through π-π interactions.
Chlorine Atom: The presence of the chlorine atom can further enhance the adsorption process and contribute to the formation of a more stable and protective film.
Studies on other chlorinated heterocyclic compounds, such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole, have demonstrated their effectiveness as corrosion inhibitors for copper in acidic solutions. electrochemsci.org Similarly, pyridine (B92270) derivatives have been investigated as corrosion inhibitors for mild steel. uotechnology.edu.iq The mechanism of inhibition typically involves the inhibitor molecules displacing water molecules from the metal surface and forming a barrier that prevents the corrosive species from reaching the metal.
The table below shows the inhibition efficiency of a pyridine derivative at different concentrations, illustrating the general principle of how organic inhibitors perform.
| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |
| 0 | 1.25 | - |
| 0.0005 | 0.42 | 66.4 |
| 0.001 | 0.21 | 83.2 |
| 0.005 | 0.02 | 98.4 |
Data adapted from a study on a novel pyridine derivative as a corrosion inhibitor for mild steel. uotechnology.edu.iq
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. The planar structure and the presence of a nitrogen atom and a chlorine atom make this compound an interesting component for the construction of supramolecular assemblies.
The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. Crucially, the chlorine atom can engage in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength and directionality of halogen bonds make them a valuable tool in crystal engineering and the design of functional supramolecular materials. nih.gov
Halogenated pyridine and benzoic acid derivatives have been used to create one- and two-dimensional supramolecular frameworks through a combination of hydrogen and halogen bonds. nih.gov The interplay of these non-covalent interactions can be used to control the self-assembly of molecules into well-defined architectures with specific properties. While the direct use of this compound in supramolecular systems is not extensively documented, its structural features suggest its potential to form interesting host-guest systems and extended networks.
Future Directions and Emerging Research Avenues in Benzo B Acridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the acridine (B1665455) core is a well-established area, but future research is geared towards greener and more efficient methods. Traditional approaches like the Bernthsen synthesis, which involves condensing diphenylamine (B1679370) with carboxylic acids using zinc chloride, are being supplanted by more sustainable alternatives. pharmaguideline.comnih.gov
Modern synthetic strategies focus on one-pot, multi-component reactions that improve atom economy and reduce waste. For instance, the synthesis of benzo[c]acridine derivatives has been achieved through three-component condensation reactions using nanoporous acid catalysts like sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H). jmcs.org.mxscielo.org.mx These reactions can be performed under solvent-free conditions at elevated temperatures, offering high yields in short reaction times. scielo.org.mx Another innovative approach employs an acid-decorated magnetic dendrimer as a recyclable catalyst in an ethanol (B145695)/water solvent system, highlighting a move towards environmentally benign procedures. nih.gov
Future methodologies will likely expand on these principles, exploring:
Flow Chemistry: Continuous flow reactors for safer, more scalable, and controlled synthesis.
Photocatalysis and Electrosynthesis: Using light or electricity to drive reactions, minimizing the need for harsh reagents.
Biocatalysis: Employing enzymes to construct the acridine skeleton with high specificity and under mild conditions.
Table 1: Comparison of Synthetic Methodologies for Benzoacridine Derivatives
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Three-Component Condensation | SBA-Pr-SO3H / Solvent-free, 140°C | Excellent yields, short reaction times (5 min), reusable catalyst, environmentally friendly. | scielo.org.mx |
| One-Pot Condensation | Fe3O4@SiO2@TAD-G2-SO3H / EtOH:H2O, 70°C | High yields (90-96%), mild conditions, magnetically separable and recyclable catalyst. | nih.gov |
| Ultrasound Irradiation | Various catalysts | Reduced reaction times and improved yields compared to conventional heating. | scielo.org.mx |
| Microwave Irradiation | Ionic liquids or other catalysts | Rapid heating, leading to significantly shorter reaction times and often higher yields. | scielo.org.mx |
Exploration of Untapped Reactivity Profiles and Novel Transformations
The chemical reactivity of the acridine nucleus is largely dictated by the nitrogen heteroatom, which influences the electron density across the ring system. The 12-position of benzo[b]acridine (analogous to the 9-position in the parent acridine) has a low electron density, making it particularly susceptible to nucleophilic attack. pharmaguideline.com The presence of a chlorine atom at this position makes 12-Chlorobenzo[b]acridine an excellent precursor for introducing a wide array of functional groups via nucleophilic substitution reactions.
Future research will likely focus on:
Transition-Metal Catalyzed Cross-Coupling: Utilizing the C12-Cl bond as a handle for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions to append new carbon, nitrogen, and oxygen-based substituents, thereby creating libraries of novel derivatives.
C-H Activation: Directly functionalizing the carbocyclic rings of the benzo[b]acridine scaffold to introduce substituents at positions that are difficult to access through classical methods.
Tandem Reactions: Developing complex transformations, such as the tandem Diels-Alder reaction/dehydrogenation of benzynes with alkenes to rapidly construct polycyclic aromatic systems. acs.org
Photochemical Transformations: Using light to induce novel cycloadditions and rearrangements, as demonstrated in the synthesis of acridine–isoxazole and acridine–azirine hybrids. mdpi.com
Advanced Spectroscopic Characterization Techniques and In-Situ Analysis
The structural elucidation of novel benzo[b]acridine derivatives relies on a suite of spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon skeleton, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns. scielo.org.mxnih.gov
For example, the characterization of a tetrahydrobenzo[c]acridin-8(9H)-one derivative involved:
¹H NMR: Showed characteristic signals for the NH proton (~9.28 ppm), aromatic protons (7.06-8.06 ppm), and aliphatic protons of the cyclohexanone (B45756) ring. researchgate.net
¹³C NMR: Revealed the carbonyl carbon at ~193.5 ppm and a multitude of signals in the aromatic region. researchgate.net
IR Spectroscopy: Displayed characteristic absorption bands for the NH group (~3351 cm⁻¹) and the C=O group (~1648 cm⁻¹). researchgate.net
The future in this domain lies in the application of more sophisticated and dynamic techniques. In-situ analysis , using methods like reaction-monitoring NMR or Raman spectroscopy, will allow chemists to observe reaction intermediates and kinetics in real time, providing deeper mechanistic insights. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide information about the three-dimensional shape of molecules. Furthermore, fluorescence spectroscopy is a powerful tool for studying the interaction of acridine derivatives with biological macromolecules like DNA and human serum albumin (HSA), by monitoring changes in fluorescence intensity upon binding. nih.gov
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design
The intersection of computational science and chemistry is creating powerful new tools for discovery. Machine learning (ML) and artificial intelligence (AI) are being applied to accelerate the development of new molecules by predicting their properties and optimizing synthetic routes. leeds.ac.uk
Emerging research avenues include:
Property Prediction: ML models can be trained on large datasets of known compounds to predict various properties for novel benzo[b]acridine derivatives, such as solubility, toxicity (ADME-Tox), and metabolic stability. leeds.ac.ukpurdue.eduresearchgate.net For instance, models have been developed to accurately predict the formation of quinone-type metabolites, a common pathway for drug toxicity. nih.gov
Synthesis Design: Retrosynthesis AI programs can propose viable synthetic pathways for complex target molecules like this compound and its derivatives, potentially identifying more efficient or novel routes that a human chemist might overlook.
Virtual Screening: AI can rapidly screen vast virtual libraries of potential benzo[b]acridine derivatives to identify candidates with a high probability of possessing desired biological or material properties, significantly narrowing the field for experimental synthesis and testing.
Table 2: Applications of Machine Learning in Chemical Research
| Application Area | Machine Learning Algorithm | Predicted Property/Outcome | Reference |
|---|---|---|---|
| Drug Metabolism | Support Vector Machine, Deep Neural Networks | Formation of quinone metabolites | nih.gov |
| Drug-Drug Interactions | Naive Bayes, Decision Tree, SVM | Potential interactions based on phenotypic, therapeutic, and chemical similarities | nih.gov |
| ADME-Tox Properties | Quantum Support Vector Classifier (QSVC) | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles | purdue.edu |
| Solubility | Various ML models | Solubility in organic solvents and aqueous media | leeds.ac.uk |
Potential in Advanced Functional Materials with Tunable Optical and Electronic Properties
The rigid, planar, and π-conjugated structure of the benzo[b]acridine core makes it an attractive building block for advanced functional materials. The electronic and optical properties of these molecules can be finely tuned by introducing different substituents.
Key areas of potential include:
Organic Light-Emitting Diodes (OLEDs): Acridine derivatives are being explored as emitters in OLEDs. By fusing the acridine core with other aromatic systems like naphthalene (B1677914), researchers have created materials that exhibit deep-blue emission with high color purity, suitable for next-generation displays. rsc.org The introduction of substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and device efficiency. nih.gov
Organic Semiconductors: The planarity of the benzo[b]acridine system facilitates π–π stacking in the solid state, which is crucial for efficient charge transport. nih.gov This makes them potential candidates for use as the active layer in organic field-effect transistors (OFETs) and organic solar cells.
Chemosensors: The inherent fluorescence of many acridine derivatives can be quenched or enhanced upon binding to specific ions or molecules. nih.gov By functionalizing the benzo[b]acridine scaffold with specific recognition units, it is possible to design highly sensitive and selective fluorescent sensors for environmental monitoring or medical diagnostics.
The future in this area will involve the rational design of this compound derivatives with specific electronic and photophysical properties tailored for high-performance organic electronic devices.
Q & A
Basic: What experimental protocols are critical for synthesizing 12-Chlorobenzo[b]acridine with high reproducibility?
Methodological Answer:
- Step 1: Precursor Selection
Use benzo[b]acridine derivatives with activating groups (e.g., amino or hydroxyl) to facilitate chlorination. Ensure precursors are purified via column chromatography to minimize side reactions . - Step 2: Chlorination Conditions
Optimize reaction temperature (typically 80–120°C) and stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂). Monitor reaction progress via TLC or HPLC to avoid over-chlorination . - Step 3: Purification and Characterization
Isolate the product using recrystallization (solvent: ethanol/water mix). Confirm structure via -NMR (aromatic proton shifts at δ 7.8–8.6 ppm) and HRMS (expected molecular ion: [M+H]⁺ = 238.05) .
Basic: How should researchers select analytical techniques to confirm the purity and structural identity of this compound?
Methodological Answer:
- Purity Assessment:
Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). Purity >98% is acceptable for most studies; report retention time and UV-Vis spectra (λmax ≈ 360 nm) . - Structural Confirmation:
Combine -NMR (carbonyl carbons at δ 160–170 ppm) and FT-IR (C-Cl stretch at 550–600 cm⁻¹). For novel derivatives, include X-ray crystallography to resolve stereochemical ambiguities .
Basic: What strategies ensure a rigorous literature review for hypothesis generation in this compound research?
Methodological Answer:
- Database Selection:
Prioritize PubMed, SciFinder, and ACS Publications. Avoid unreliable sources (e.g., ) . - Keyword Optimization:
Use Boolean operators (e.g., "this compound AND photophysical properties") and filter by publication date (last 10 years). Cross-reference citations in high-impact journals (e.g., J. Org. Chem.) .
Advanced: How can computational methods elucidate the reaction mechanisms of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT):
Model chlorination pathways using Gaussian or ORCA. Analyze Gibbs free energy profiles (e.g., ΔG‡ for Cl⁻ substitution) and identify transition states via frequency calculations . - Activation Strain Analysis:
Quantify distortion-interaction energies to compare reactivity of benzo[b]acridine vs. acridine derivatives. Use COVP (Complementary Occupied-Virtual Pairs) to map orbital interactions in transition states .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation:
Replicate assays under standardized conditions (e.g., fixed cell lines, consistent incubation times). Compare IC₅₀ values across multiple studies using ANOVA to identify outliers . - Source Evaluation:
Assess methodological rigor in conflicting studies: Check for controls (e.g., solvent-only groups), sample size adequacy (n ≥ 3), and statistical power (α = 0.05 with Bonferroni correction) .
Advanced: What statistical approaches mitigate false discovery rates (FDR) in high-throughput screening of this compound derivatives?
Methodological Answer:
- Multiple Testing Correction:
Apply Benjamini-Hochberg procedure to adjust p-values, controlling FDR at 5%. Rank compounds by effect size (e.g., fold-change in cytotoxicity) and prioritize those with q < 0.05 . - Validation Workflow:
Confirm hits in orthogonal assays (e.g., fluorescence-based vs. colorimetric). Use ROC curves to assess sensitivity/specificity trade-offs .
Advanced: How can researchers optimize the photophysical properties of this compound for sensor applications?
Methodological Answer:
- Solvent Screening:
Test polarity effects on fluorescence quantum yield (Φ) in solvents like DMSO (high Φ) vs. hexane (low Φ). Use Stern-Volmer plots to quantify quenching by analytes . - Structural Tuning:
Introduce electron-donating groups (e.g., -OCH₃) at position 7 to redshift absorption maxima. Validate via TD-DFT calculations .
Advanced: What experimental design principles minimize bias in toxicity studies of this compound?
Methodological Answer:
- Blinding and Randomization:
Assign treatment groups using random number generators. Mask researchers to sample identities during data collection . - Negative/Positive Controls:
Include DMSO vehicle controls and reference toxins (e.g., doxorubicin). Report % viability with standard deviations (SD < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
